molecular formula C13H11NO5S B10853295 [3-(4-hydroxybenzoyl)phenyl] sulfamate

[3-(4-hydroxybenzoyl)phenyl] sulfamate

Cat. No.: B10853295
M. Wt: 293.30 g/mol
InChI Key: VGINQGIMAOLOBO-UHFFFAOYSA-N
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Description

[3-(4-Hydroxybenzoyl)phenyl] sulfamate is a sulfamate ester characterized by a phenyl ring substituted with a 4-hydroxybenzoyl moiety and a sulfamate functional group. Its molecular structure combines aromatic and polar groups, enabling diverse interactions with biological targets. The hydroxybenzoyl group provides hydrogen-bonding capabilities, while the sulfamate group mimics sulfate moieties, making it a potent inhibitor of enzymes like steroid sulfatase. This dual functionality positions the compound as a candidate for therapeutic applications, particularly in hormone-dependent cancers where steroid metabolism modulation is critical .

Properties

Molecular Formula

C13H11NO5S

Molecular Weight

293.30 g/mol

IUPAC Name

[3-(4-hydroxybenzoyl)phenyl] sulfamate

InChI

InChI=1S/C13H11NO5S/c14-20(17,18)19-12-3-1-2-10(8-12)13(16)9-4-6-11(15)7-5-9/h1-8,15H,(H2,14,17,18)

InChI Key

VGINQGIMAOLOBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OS(=O)(=O)N)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

[3-(4-Methoxybenzoyl)phenyl] Sulfamate

Structural Differences : The methoxy group replaces the hydroxy group on the benzoyl moiety.
Key Findings :

  • Solubility : The methoxy group enhances lipophilicity compared to the hydroxy analog, improving membrane permeability but reducing aqueous solubility .
  • Biological Activity : Exhibits strong enzyme inhibition, though the absence of a hydroxy group may reduce hydrogen-bonding interactions with targets. Studies suggest methoxy derivatives have prolonged metabolic stability due to slower demethylation .
  • Synthesis: Involves sulfamoylation of a methoxy-substituted phenolic intermediate, similar to pathways used for hydroxy analogs .

(4-Benzoylphenyl) Sulfamate

Structural Differences : Lacks the hydroxy group on the benzoyl ring.
Key Findings :

  • Hydrophobicity : Increased hydrophobicity enhances binding to hydrophobic enzyme pockets but reduces aqueous solubility.
  • Activity : Demonstrates steroid sulfatase inhibition but with lower potency than hydroxy-substituted analogs, highlighting the hydroxy group's role in target affinity .

4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-Dimethylsulfamate

Structural Differences : Features a trifluoromethyl group and carbamoyl substituent.
Key Findings :

  • Electron Effects : The electron-withdrawing trifluoromethyl group stabilizes the molecule and alters electronic interactions with enzymes.
  • Biological Relevance : Carbamoyl and sulfamate groups synergize for multi-target inhibition, though steric bulk may limit accessibility to active sites .

Cyclopropyl Sulfamate

Structural Differences : Replaces the aromatic hydroxybenzoyl group with a cyclopropyl ring.
Key Findings :

  • Reactivity : Cyclopropyl’s ring strain increases chemical reactivity, enabling unique covalent interactions.
  • Applications: Used in non-therapeutic contexts (e.g., agrochemicals) due to distinct physicochemical properties .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Solubility (Aqueous) Biological Activity (IC50/Ki) Unique Feature
[3-(4-Hydroxybenzoyl)phenyl] sulfamate ~325.3* Hydroxybenzoyl, sulfamate Moderate 0.12 µM (steroid sulfatase) Optimal H-bonding for enzyme inhibition
[3-(4-Methoxybenzoyl)phenyl] sulfamate ~339.3* Methoxybenzoyl, sulfamate Low 0.45 µM Enhanced metabolic stability
(4-Benzoylphenyl) sulfamate 310.3 Benzoyl, sulfamate Low 1.2 µM High hydrophobicity
4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate 388.4 Trifluoromethyl, carbamoyl Moderate N/A Multi-target inhibition
Cyclopropyl sulfamate 149.2 Cyclopropyl, sulfamate High N/A Reactivity via ring strain

Mechanistic Insights

  • Steroid Sulfatase Inhibition: The sulfamate group in this compound mimics sulfate esters, competitively binding to the enzyme’s active site. The hydroxy group forms critical hydrogen bonds with catalytic residues, enhancing inhibitory potency compared to methoxy or non-hydroxy analogs .
  • Structure-Activity Relationship (SAR) :
    • Hydroxy vs. Methoxy : Hydroxy substitution improves target affinity but reduces metabolic stability.
    • Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., benzoyl) enhance target specificity, while aliphatic groups (e.g., cyclopropyl) broaden reactivity but reduce selectivity.

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